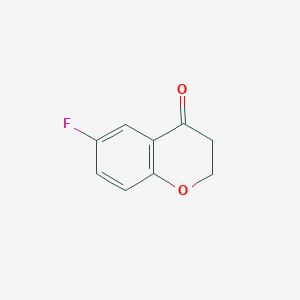

6-Fluorochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBBIJZMIGAZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217035 | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66892-34-0 | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66892-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066892340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 6-Fluorochroman-4-one

An In-depth Technical Guide on the Synthesis and Characterization of 6-Fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and material science.[1] Its structural scaffold is a key intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors and potential anticancer agents.[1] The presence of the fluorine atom enhances lipophilicity and offers a site for further molecular functionalization.[1] This document provides a comprehensive technical overview of the synthesis and physicochemical characterization of this compound, presenting detailed experimental protocols, tabulated data, and workflow visualizations to support research and development activities.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-fluoro-2,3-dihydrochromen-4-one | [1] |

| Molecular Formula | C₉H₇FO₂ | |

| Molecular Weight | 166.15 g/mol | [1] |

| Melting Point | 114–116 °C | |

| Appearance | White crystal | |

| CAS Number | 66892-34-0 | [1] |

Synthesis Pathway

A prevalent synthetic route to this compound begins with p-fluorophenol and proceeds through several key intermediates. The overall workflow involves an addition reaction, hydrolysis, cyclization, and a final reduction/decarboxylation sequence.

Experimental Protocols

Synthesis of this compound

This synthesis is presented as a multi-step process.

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid

-

Dissolve p-fluorophenol and dimethyl acetylenedicarboxylate in methanol in a molar ratio of 1:1 to 1:1.5.

-

Catalyze the addition reaction with an organic base such as triethylamine at a controlled temperature of 10–15°C.[1]

-

After the initial reaction (approx. 40-60 minutes), add an aqueous solution of sodium hydroxide directly to the mixture for in-situ hydrolysis.[2]

-

Maintain the hydrolysis reaction at 25–35°C for 2-3 hours.

-

Following hydrolysis, acidify the mixture with a strong acid like concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain 2-(4-fluorophenoxy)but-2-enedioic acid. The reported yield for this step is approximately 85%.[1]

Step 2: Synthesis of 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

-

Suspend the 2-(4-fluorophenoxy)but-2-enedioic acid obtained from the previous step in concentrated sulfuric acid (≥90%).

-

Stir the mixture at 25–30°C for 4-5 hours to facilitate cyclization.

-

Quench the reaction by carefully pouring the mixture into ice water, which will precipitate the cyclized product.

-

Isolate the solid by filtration, wash thoroughly with water, and dry. This step yields 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid with a reported purity of over 99% and a yield of up to 98%.[1]

Step 3: Synthesis of this compound

-

Reduction: The 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is subjected to pressurized catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to reduce the double bond in the pyran ring, yielding 6-fluorochroman-2-carboxylic acid.[2]

-

Decarboxylation: The final conversion to this compound requires the removal of the carboxylic acid group. This can be achieved via thermal decarboxylation by heating the intermediate at 150–200°C, potentially under vacuum, or through catalytic decarboxylation using copper-based catalysts in a high-boiling solvent like quinoline at temperatures of 200–250°C.

Characterization Protocols

Standard analytical techniques are used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire using a standard single-pulse experiment with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128-1024) is typically required due to the low natural abundance of the ¹³C isotope.[3]

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electron Ionization (EI) source.

-

Acquire the mass spectrum to identify the molecular ion peak [M⁺] and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a typical range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.

Characterization Data

The structural identity of this compound is confirmed by a combination of spectroscopic methods.

Spectroscopic Data Summary

The expected and observed spectroscopic data are summarized below.

| Technique | Feature | Expected Value / Observation | Reference |

| Mass Spec. (EI) | Molecular Ion [M⁺] | m/z 166.15 | [1] |

| IR Spectroscopy | C=O Stretch (Ketone) | ~1680 cm⁻¹ | [1] |

| C-F Stretch | ~1230 cm⁻¹ | ||

| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | [4] | |

| ¹³C NMR | Carbonyl Carbon (C4) | ~195 ppm | [1] |

| Aromatic Carbons | 110-165 ppm | [5] | |

| Methylene Carbons | 25-70 ppm | [5] | |

| ¹⁹F NMR | Aromatic Fluorine | ~ -110 to -120 ppm | [1] |

Predicted ¹H NMR Data

While a detailed experimental spectrum is not provided in the search results, a predicted ¹H NMR spectrum in CDCl₃ can be inferred based on the structure and typical chemical shifts for chromanones.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-7.7 | dd | Aromatic H (H5) |

| ~7.1-7.3 | m | Aromatic H (H7) |

| ~6.9-7.1 | dd | Aromatic H (H8) |

| ~4.5 | t | Methylene H (H2) |

| ~2.8 | t | Methylene H (H3) |

Note: dd = doublet of doublets, m = multiplet, t = triplet. Assignments are based on standard chemical shift ranges and expected coupling patterns.[6][7]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is listed with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating use within a fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

Applications

This compound is a versatile building block in research and development.[1]

-

Pharmaceuticals: It serves as a crucial intermediate in synthesizing compounds for neurological disorders and cancer research.[1] It is a known precursor for the synthesis of Sorbinil, an aldose reductase inhibitor.[1]

-

Material Science: Its functional groups allow for incorporation into chromophoric xerogels for chemical sensor applications and can be used in the development of novel dyes.[1]

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

In-Depth Technical Guide to the Physicochemical Properties of 6-Fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluorochroman-4-one, a key intermediate in pharmaceutical and materials science research. This document includes a summary of its known properties, detailed experimental protocols for their determination, and a visualization of its role as a versatile synthetic building block.

Physicochemical Properties of this compound

This compound is a fluorinated heterocyclic compound with a chromanone core. The presence of the fluorine atom and the ketone group significantly influences its chemical reactivity and physical properties.[1] The fluorine substituent, for instance, enhances the compound's lipophilicity.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₂ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| CAS Number | 66892-34-0 | [1] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 114–116 °C | [1] |

| Boiling Point | ~290 °C (estimated) | |

| Density | ~1.22 g/cm³ (estimated) | |

| Solubility | Soluble in common organic solvents such as DMSO and ethanol.[1] Quantitative data is not readily available and should be determined empirically. | [1] |

| logP (predicted) | 1.6 - 2.0 | |

| pKa (predicted) | Not readily available; expected to be weakly acidic at the α-protons to the ketone. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point of 114-116 °C.

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded range is the melting point of the sample.

-

Perform the measurement in triplicate for accuracy.

Determination of Solubility

This protocol describes a method to qualitatively and quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Part 1: Qualitative Assessment

-

To a series of labeled vials, add 1 mL of each selected solvent.

-

Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound to each vial.

-

Cap the vials and vortex or shake them vigorously for 1-2 minutes.

-

Visually inspect for the dissolution of the solid. If it dissolves completely, it is considered soluble. If some or all of the solid remains, it is sparingly soluble or insoluble.

Part 2: Quantitative Determination (Shake-Flask Method)

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant. To remove any remaining solid particles, centrifuge the withdrawn sample and take the clear supernatant, or filter it through a syringe filter (ensure the filter material is compatible with the solvent).

-

Prepare a series of dilutions of the saturated solution with the same solvent.

-

Quantify the concentration of this compound in the diluted solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a pre-established calibration curve.

-

Calculate the solubility from the concentration of the saturated solution.

Mandatory Visualizations

The following diagrams illustrate the synthetic utility of this compound and a conceptual workflow for determining its solubility.

Caption: Synthetic utility of this compound.

Caption: Workflow for solubility determination.

References

Spectroscopic Analysis of 6-Fluorochroman-4-one and its Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 6-fluorochroman-4-one, a key intermediate in pharmaceutical synthesis, and its precursors. The document outlines the synthetic pathway from 4-fluorophenol and details the experimental protocols for the spectroscopic techniques used to elucidate the structures of the intermediates and the final product. All quantitative spectroscopic data is presented in structured tables for clear comparison and interpretation.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the formation of 3-(4-fluorophenoxy)propionic acid from 4-fluorophenol, followed by an intramolecular Friedel-Crafts acylation to yield the target chromanone.

Experimental Protocols

Synthesis of 3-(4-fluorophenoxy)propionic acid

To a solution of 4-fluorophenol in a suitable solvent, acrylonitrile is added in the presence of a base. The resulting nitrile is then subjected to acidic or basic hydrolysis to yield 3-(4-fluorophenoxy)propionic acid.

Synthesis of this compound

3-(4-fluorophenoxy)propionic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is then poured into ice water to precipitate the crude product, which is subsequently purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing KBr pellets of the solid samples. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). The samples are introduced via direct infusion or after separation by gas chromatography (GC).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its principal intermediate, 3-(4-fluorophenoxy)propionic acid.

3-(4-fluorophenoxy)propionic acid

| Spectroscopic Data | 3-(4-fluorophenoxy)propionic acid |

| ¹H NMR (CDCl₃, δ ppm) | ~10.5-12.0 (br s, 1H, -COOH), 6.8-7.1 (m, 4H, Ar-H), 4.2 (t, 2H, -OCH₂-), 2.9 (t, 2H, -CH₂COOH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~178 (-COOH), ~158 (d, J=238 Hz, C-F), ~154 (C-O), ~116 (d, J=23 Hz, CH-CF), ~115 (d, J=8 Hz, CH-CO), ~66 (-OCH₂-), ~34 (-CH₂COOH) |

| FT-IR (cm⁻¹) | ~3300-2500 (br, O-H stretch), ~1700 (s, C=O stretch), ~1500 (s, C=C stretch, aromatic), ~1220 (s, C-O stretch, ether), ~830 (s, C-H bend, p-disubstituted) |

| Mass Spectrum (m/z) | 184 [M]⁺, 139, 111, 95 |

This compound

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, δ ppm) | 7.5-7.6 (dd, 1H, H-5), 7.1-7.2 (m, 1H, H-7), 6.9-7.0 (dd, 1H, H-8), 4.5 (t, 2H, H-2), 2.8 (t, 2H, H-3) |

| ¹³C NMR (CDCl₃, δ ppm) | ~191 (C=O), ~160 (d, J=243 Hz, C-F), ~157 (C-O), ~127 (d, J=7 Hz, C-H), ~115 (d, J=24 Hz, C-H), ~113 (d, J=8 Hz, C-H), ~110 (C-H), ~67 (C-2), ~37 (C-3) |

| FT-IR (cm⁻¹) | ~1680 (s, C=O stretch, conjugated ketone), ~1600, 1480 (s, C=C stretch, aromatic), ~1250 (s, C-O stretch, ether), ~820 (s, C-H bend, aromatic) |

| Mass Spectrum (m/z) | 166 [M]⁺, 138, 109, 83 |

Workflow and Data Analysis

The workflow for the synthesis and analysis of this compound involves a series of sequential steps, from the initial reaction to the final spectroscopic characterization and data interpretation.

This comprehensive guide provides the foundational knowledge for the synthesis and detailed spectroscopic analysis of this compound and its key intermediate. The provided data and protocols are intended to support researchers and scientists in their drug development and chemical research endeavors.

An In-depth Technical Guide to the Chemical Reactivity of the 6-Fluorochroman-4-one Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-Fluorochroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] Structurally, it consists of a benzene ring fused to a dihydropyran ring containing a ketone group, with a fluorine atom substituted at the 6-position.[2] This fluorine substituent is of particular interest as it enhances the compound's lipophilicity and metabolic stability, while also activating the aromatic ring for certain substitution reactions.[2] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for designing novel therapeutic agents.[1]

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the aldose reductase inhibitor Sorbinil and selective inhibitors for Sirtuin 2 (SIRT2), an enzyme linked to aging-related diseases.[2] Furthermore, its derivatives have shown potential as 5-HT1A receptor antagonists, anticancer agents, and antimicrobial compounds.[2][3] Beyond pharmaceuticals, the scaffold is utilized in material science for applications such as chromophoric xerogels and dye-sensitized solar cells (DSSCs).[2] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of the this compound core, supported by experimental data and protocols.

Synthesis of this compound

The synthesis of this compound and its immediate precursors typically involves a multi-step process designed to achieve high yields and purity.[4] A common route starts from p-Fluorophenol and proceeds through the formation of carboxylic acid intermediates, followed by cyclization and subsequent modifications.

Caption: General synthesis route for this compound starting from p-Fluorophenol.

Synthesis Data

The following table summarizes key quantitative data for the synthesis of this compound precursors.

| Step | Product | Yield | Purity | Catalyst/Reagent | Ref. |

| 1. Michael Addition & Hydrolysis | 2-(4-Fluorophenoxy)but-2-enedioic Acid | 85% | >98.5% | Triethylamine, NaOH | [2] |

| 2. Cyclization | 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid | 98.2% | 99.8% | H₂SO₄ (≥90%) | [2] |

| 3. Catalytic Hydrogenation | 6-Fluorochroman-2-carboxylic Acid | 88.4% | 99.8% | 5% Pd/C, H₂ (2.0 MPa) | [2] |

| 4. Decarboxylation | This compound | - | - | Heat or Copper-based cat. | [2] |

Experimental Protocol: Synthesis of Precursors

A detailed protocol for the synthesis of key intermediates is provided below.[2]

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid

-

React p-Fluorophenol with dimethyl butyn (molar ratio 1:1-1.5) in methanol with triethylamine as a catalyst at a controlled temperature of 10–15°C.

-

Perform an in-situ hydrolysis of the intermediate dimethyl ester using aqueous sodium hydroxide, maintaining the temperature between 25–35°C for 3 hours.

-

Acidify the mixture with hydrochloric acid to precipitate the product, 2-(4-fluorophenoxy)but-2-enedioic acid.

Step 2: Cyclization to 6-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

-

Suspend the diacid intermediate from Step 1 in sulfuric acid (≥90% concentration).

-

Stir the mixture at 25–30°C for 5 hours to facilitate cyclization.

-

Isolate the product by quenching the reaction mixture in ice-water, followed by filtration. The sulfuric acid filtrate can be recycled.[2]

Step 3: Hydrogenation to 6-Fluorochroman-2-carboxylic Acid

-

Dissolve the chromene derivative from Step 2 in glacial acetic acid.

-

Perform catalytic hydrogenation using 5% Pd/C as the catalyst under a hydrogen gas pressure of 2.0 MPa at 70–80°C.

-

After the reaction, the Pd/C catalyst can be recovered by filtration for reuse.[2]

Step 4: Decarboxylation to this compound

-

Obtaining the final this compound requires decarboxylation of the product from Step 3.

-

This can be achieved via thermal methods (heating at 150–200°C under vacuum) or by using copper-based catalysts in a high-boiling solvent like quinoline at 200–250°C.[2] Care must be taken to preserve the ketone group during this process.

Chemical Reactivity

The this compound scaffold possesses several reactive sites: the carbonyl group, the α-carbon atoms, and the fluorinated aromatic ring. This allows for a diverse range of chemical transformations.

Caption: Reactivity map of the this compound scaffold.

Reactions at the Carbonyl Group (C4)

The ketone group is a primary site for nucleophilic addition reactions, which transform the sp² hybridized carbonyl carbon into a tetrahedral sp³ center.[5][6]

3.1.1 Reduction to Alcohol The ketone can be readily reduced to the corresponding secondary alcohol, 6-Fluorochroman-4-ol. This transformation is a key step in synthesizing derivatives with altered biological activity.[2]

-

Protocol: Reduction is typically achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable alcoholic or ethereal solvent. The reaction with NaBH₄ yields 6-fluorochroman-4-ol in over 80% purity.[2]

3.1.2 Aldol Condensation The carbonyl group acts as an electrophile in aldol condensation reactions. This allows for the formation of new carbon-carbon bonds at the α-carbon of another carbonyl compound.[2]

-

Protocol: A microwave-assisted aldol condensation with an aldehyde, such as pentanal, can yield α,β-unsaturated carbonyl derivatives.[2]

Reactions at the α-Carbon (C3)

The protons on the carbon atom alpha to the carbonyl group (C3) are acidic and can be removed by a base to form an enolate intermediate.[7][8] This enolate is a powerful nucleophile that can participate in various substitution and condensation reactions.[9]

-

Aldol Condensation: In a self-condensation or a crossed-aldol reaction, the enolate of this compound can attack the carbonyl group of another molecule, leading to β-hydroxy ketone products.[9]

-

Halogenation: Acid or base-catalyzed halogenation occurs at the α-carbon via an enol or enolate intermediate.[7]

Reactions on the Aromatic Ring

The electron-withdrawing nature of the fluorine atom makes the aromatic ring of this compound electron-deficient, which facilitates nucleophilic aromatic substitution (NAS) reactions.[2] This is in contrast to typical benzene rings, which favor electrophilic aromatic substitution.[10]

-

Nucleophilic Aromatic Substitution (NAS): Amines and other nucleophiles can displace other leaving groups on the aromatic ring. For example, reaction with 4-dimethylaminobenzylamine has been used to synthesize a derivative with high binding affinity to β-amyloid plaques (Ki = 9.10 nM), relevant for Alzheimer's diagnostics.[2]

Ring-Opening Reactions

Under certain conditions, the heterocyclic pyranone ring can be opened. Base-promoted ring-opening coupling reactions between chromones and nitriles have been developed to synthesize α-olefins.[11] This reaction proceeds via a Michael-type addition, which initiates the ring-opening process.[11]

Summary of Key Reactions

| Reaction Type | Reagents/Conditions | Product Type | Applications/Significance | Ref. |

| Oxidation (Aromatization) | Iodine (catalytic), heat | 6-Fluorochromone | Dyes, solar cells (DSSCs) | [2] |

| Reduction (Ketone to Alcohol) | NaBH₄, LiAlH₄ | 6-Fluorochroman-4-ol | Precursor for enzyme inhibitors (SIRT2) | [2] |

| Aldol Condensation | Aldehydes (e.g., pentanal), microwave | α,β-Unsaturated carbonyl derivatives | C-C bond formation, scaffold elaboration | [2] |

| Nucleophilic Aromatic Sub. | Amines (e.g., aniline) | N-substituted derivatives | Alzheimer's diagnostics, drug discovery | [2] |

| Cyclocondensation | Carbon disulfide, hydrazine | Fused triazole derivatives | Synthesis of complex heterocyclic systems | [2] |

| Ring-Opening Coupling | Nitriles, Base | α-Olefins | Synthesis of antioxidant compounds | [11] |

Applications in Drug Discovery and Material Science

The versatility of the this compound scaffold makes it a valuable core in both pharmaceutical and material science research.[2]

Medicinal Chemistry

Derivatives of this scaffold have demonstrated a wide range of pharmacological activities.[1]

Caption: Applications of the this compound scaffold in different scientific fields.

4.1.1 Biological Activity Data The table below highlights the biological activities of various derivatives.

| Derivative Class | Target/Activity | Potency Metric | Application Area | Ref. |

| Chroman-4-one derivatives | K562, MDA-MB-231 cancer cell lines | IC₅₀ as low as 0.5 µM | Oncology | [2] |

| N-substituted derivatives | β-amyloid plaques | Kᵢ = 9.10 nM | Alzheimer's Diagnostics | [2] |

| 4-oxochroman derivatives | 5-HT1A receptor antagonist | - | Neurological Disorders | [3] |

| SIRT2 Inhibitors | Sirtuin 2 (SIRT2) enzyme | - | Aging-associated Diseases | [2] |

| Novel derivatives | Salmonella typhimurium | Promising antibacterial effects | Infectious Diseases | [2] |

4.1.2 Experimental Protocol: Antimicrobial Evaluation A general protocol for assessing the antimicrobial effects of new derivatives is the microdilution technique.[12]

-

Prepare a series of dilutions of the test compound in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., S. typhimurium, C. albicans).[2][12]

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) by visually assessing the lowest concentration of the compound that inhibits microbial growth.[12]

Material Science

The functional groups of this compound allow for its incorporation into advanced materials.[2]

-

Chemical Sensors: The scaffold can be integrated into chromophoric xerogels for use in chemical sensor applications.[2]

-

Organic Electronics: Aromatization of the scaffold to the corresponding 6-Fluorochromone creates a more conjugated system suitable for developing dyes for dye-sensitized solar cells (DSSCs), where it can enhance electron transport.[2]

Conclusion

The this compound scaffold is a highly versatile and reactive molecule with significant value in synthetic and medicinal chemistry. Its well-defined synthesis pathways and multiple reactive sites—the carbonyl group, the α-carbon, and the activated aromatic ring—provide a rich platform for chemical elaboration. The demonstrated utility of its derivatives as potent biological agents in oncology, neurology, and infectious diseases underscores its importance as a "privileged structure."[1] Continued exploration of its chemical space, focusing on structure-activity relationships and novel synthetic transformations, is expected to yield new therapeutic agents and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. idc-online.com [idc-online.com]

- 8. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Metabolic Stability of 6-Fluorochroman-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the metabolic stability of 6-Fluorochroman-4-one derivatives. Authored for researchers and professionals in drug development, this document outlines key experimental protocols, discusses relevant metabolic pathways, and presents a framework for data interpretation.

The strategic incorporation of fluorine into drug candidates, such as in the 6-position of the chroman-4-one scaffold, is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[1][2] Understanding the metabolic fate of these derivatives is crucial for their development as therapeutic agents.

Core Concepts in Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[3] It is primarily assessed through in vitro assays that measure the rate of disappearance of a parent compound when incubated with metabolically active systems, such as liver microsomes or hepatocytes.[4] The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint).[5]

Data Presentation

While specific quantitative metabolic stability data for a broad range of this compound derivatives are not extensively available in the public domain, the following tables provide a standardized format for presenting such data when generated experimentally. Researchers can utilize these templates to structure their findings for comparative analysis.

Table 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes

| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |

| Example-1 | [Insert 2D Structure] | Data | Data |

| Example-2 | [Insert 2D Structure] | Data | Data |

| Control | [e.g., Verapamil] | Data | Data |

Table 2: Metabolic Stability of this compound Derivatives in Human Hepatocytes

| Compound ID | Structure | t½ (min) | CLint (µL/min/10^6 cells) |

| Example-1 | [Insert 2D Structure] | Data | Data |

| Example-2 | [Insert 2D Structure] | Data | Data |

| Control | [e.g., Propranolol] | Data | Data |

Experimental Protocols

The following are detailed methodologies for conducting in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[4]

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compounds (this compound derivatives)

-

Positive control compounds (e.g., verapamil, testosterone)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (containing an internal standard for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a short period.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Termination of Reaction: The reaction in each aliquot is quenched by adding cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance is then calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[5]

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Test compounds and controls

-

96-well collagen-coated plates

-

Acetonitrile with internal standard

-

Incubator (37°C, 5% CO2)

-

LC-MS/MS system

Procedure:

-

Cell Plating: Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.

-

Dosing: Remove the plating medium and add fresh medium containing the test compound.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

-

Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

-

Quenching: Terminate the metabolic activity by adding cold acetonitrile with an internal standard to the collected samples.

-

Analysis: Process the samples as in the microsomal assay and analyze by LC-MS/MS.

-

Data Analysis: Calculate t½ and CLint as described for the microsomal assay, with CLint expressed as µL/min/10^6 cells.

Visualization of Workflows and Pathways

Experimental Workflow for Microsomal Stability Assay

Caption: Workflow for the in vitro liver microsomal stability assay.

Hypothetical Metabolic Pathway of a this compound Derivative

The metabolism of this compound derivatives is expected to be primarily mediated by CYP450 enzymes.[6] The fluorine atom at the 6-position is anticipated to block aromatic hydroxylation at that site, a common metabolic pathway for similar structures.[7] This may redirect metabolism to other positions on the molecule.

Caption: Potential metabolic pathways for this compound derivatives.

Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery and development. For this compound derivatives, the strategic placement of the fluorine atom is hypothesized to enhance metabolic stability by blocking a key site of oxidative metabolism. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and for generating the critical data needed to advance these compounds through the development pipeline. While comprehensive public data on the metabolic stability of this specific class of compounds is limited, the methodologies and data presentation formats provided herein offer a clear path for researchers to generate and interpret their own findings.

References

- 1. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. nuvisan.com [nuvisan.com]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. chemrxiv.org [chemrxiv.org]

The Rising Promise of 6-Fluorochroman-4-one: A Technical Guide to Discovering Novel Bioactive Compounds

For Immediate Release

[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to explore the vast potential of heterocyclic scaffolds. Among these, 6-Fluorochroman-4-one has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of novel compounds derived from this promising core. The inclusion of the fluorine atom at the 6-position often enhances metabolic stability, binding affinity, and lipophilicity, making these derivatives particularly attractive for drug discovery programs.

Synthetic Pathways to Novel Derivatives

The synthesis of this compound and its derivatives can be achieved through various established and innovative chemical reactions. A common and efficient method involves a microwave-assisted one-pot reaction.

General Synthesis Protocol: Microwave-Assisted Aldol Condensation

A versatile method for synthesizing substituted chroman-4-one derivatives is through a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[1]

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Appropriate aldehyde

-

N,N-diisopropylethylamine (DIPA) or other suitable base

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave reactor vessel, combine the substituted 2'-hydroxyacetophenone (1.0 mmol), the desired aldehyde (1.1 mmol), and DIPA (1.1 mmol) in ethanol.

-

Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield the desired chroman-4-one derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This method allows for the efficient synthesis of a library of derivatives by varying the substituted 2'-hydroxyacetophenones and aldehydes.[1]

Diverse Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The following tables summarize key quantitative data for various derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | MDCK (Cytotoxicity) | >900 | [5] |

| Derivative 1 | K562 (Chronic Myeloid Leukemia) | 0.5 | [3] |

| Derivative 2 | MDA-MB-231 (Breast Cancer) | 0.5 | [3] |

Table 2: Antiviral Activity of Fluorinated Chroman-4-one Derivatives

| Compound ID | Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | 150 | [5] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A(H5N2) | Not specified | 53 | [5] |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza B | Not specified | 42 | [5] |

Key Mechanisms of Action

The biological effects of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways. A prominent mechanism is the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[2][6] Furthermore, these compounds have been shown to modulate inflammatory pathways such as NF-κB and MAPK.[7]

SIRT2 Inhibition

SIRT2, a class III histone deacetylase, is a key regulator of various cellular processes. Its inhibition by chroman-4-one derivatives can lead to the hyperacetylation of substrates like α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[2][4]

Modulation of Inflammatory Pathways

Certain chromone derivatives have been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway.[7] This leads to a downregulation in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7]

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Positive control (standard antibiotic/antifungal)

-

96-well microplates

-

Inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of compounds to inhibit the production of NO, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the amount of nitrite produced, which is indicative of NO production, and determine the inhibitory effect of the compounds.

Visualizing Workflows and Pathways

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

Caption: A generalized workflow for the synthesis of this compound derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Initial Toxicity Screening of 6-Fluorochroman-4-one Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for conducting the initial toxicity screening of 6-Fluorochroman-4-one analogs, a promising class of compounds in medicinal chemistry. Chroman-4-one scaffolds are versatile structures found in many biologically active compounds, and the addition of a fluorine atom can significantly enhance pharmacological properties.[1][2][3] Early and robust toxicity assessment is critical for identifying viable drug candidates and minimizing late-stage failures.[4] This document outlines detailed experimental protocols for key in vitro cytotoxicity and genotoxicity assays, presents a structured approach for data interpretation, and visualizes complex workflows and pathways to guide researchers in the systematic evaluation of these novel chemical entities.

Introduction to Chroman-4-ones and the Role of Fluorine

The chroman-4-one skeleton is a privileged heterocyclic moiety that forms the core of various natural and synthetic compounds, including flavonoids and their derivatives.[2] These compounds exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases.[2][3][5][6]

The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry to modulate key physicochemical properties. The presence of a fluorine atom can enhance:

-

Metabolic Stability: By blocking sites of oxidative metabolism.

-

Binding Affinity: Through favorable interactions with molecular targets.

-

Lipophilicity: Affecting membrane permeability and oral bioavailability.[1]

However, these modifications can also alter the toxicological profile of a compound. Therefore, a systematic and early assessment of toxicity is an indispensable part of the drug development process for novel analogs like 6-Fluorochroman-4-ones.[4]

A Tiered Approach to Initial Toxicity Screening

An effective initial toxicity screening strategy employs a tiered, in vitro-focused approach to efficiently identify compounds with potential liabilities. This strategy prioritizes assays that are rapid, cost-effective, and predictive of potential in vivo toxicities.

Data Presentation: Cytotoxicity and Genotoxicity Profiles

Quantitative data from initial screening should be organized to facilitate direct comparison between analogs and against reference compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound Analogs Hypothetical data based on published results for similar compounds.[1][7][8][9]

| Compound ID | Structure (R Group) | Cell Line: MCF-7 (Breast Cancer) IC₅₀ (µM) | Cell Line: A549 (Lung Cancer) IC₅₀ (µM) | Cell Line: HEK293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (HEK293 / MCF-7) |

| FC-1 | H | 15.2 | 21.5 | > 100 | > 6.6 |

| FC-2 | 4-Cl-Phenyl | 5.8 | 8.1 | 65.4 | 11.3 |

| FC-3 | 4-OCH₃-Phenyl | 12.1 | 15.3 | > 100 | > 8.3 |

| FC-4 | 2-Pyridyl | 7.5 | 9.2 | 78.9 | 10.5 |

| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 5.1 | 5.7 |

Table 2: Summary of Genotoxicity Screening Results

| Compound ID | Ames Test (TA98, TA100) +/- S9 Mix | Comet Assay (% Tail DNA at 2x IC₅₀) | Genotoxicity Risk |

| FC-1 | Negative | < 5% | Low |

| FC-2 | Negative | 28% | Moderate (DNA Damage) |

| FC-3 | Negative | < 5% | Low |

| FC-4 | Positive (TA98, +S9) | 45% | High |

| Etoposide | (Reference Drug) | 65% | High |

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data.

In Vitro Cytotoxicity Assays

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]

-

Materials:

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.[11][12]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the compounds or vehicle control (DMSO). The final DMSO concentration should be <0.5%.

-

Incubation: Incubate the plates for 24 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm).[11][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ values using non-linear regression analysis.

-

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[14] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[15]

-

Materials:

-

Cell culture setup as in the MTT assay

-

LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)[16]

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Include control wells for maximum LDH release (cells treated with a lysis buffer) and culture medium background.[15]

-

Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.[16][17]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[16]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

-

Stop Reaction: Add 50 µL of stop solution to each well.[16]

-

Absorbance Reading: Measure the absorbance at 490 nm (with a reference at 680 nm).[16]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Medium Background) / (Max LDH Release - Medium Background) * 100).

-

In Vitro Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[18] The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[18][19]

-

Materials:

-

S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

S9 fraction (a rat liver homogenate to simulate mammalian metabolism) and cofactors[20]

-

-

Protocol (Plate Incorporation Method): [20]

-

Preparation: To a tube containing 2 mL of molten top agar at 45°C, add: 100 µL of the bacterial culture, 100 µL of the test compound at the desired concentration, and 500 µL of S9 mix (for metabolic activation) or buffer.[21]

-

Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.[21]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[19][21]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

The Comet assay is a sensitive technique for detecting DNA damage (such as single- and double-strand breaks) in individual eukaryotic cells.[22][23] When subjected to electrophoresis, the damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23]

-

Materials:

-

Treated cells

-

Microscope slides (pre-coated)

-

Low melting point (LMP) agarose

-

Lysis solution (high salt, detergent)

-

Alkaline or neutral electrophoresis buffer

-

DNA staining dye (e.g., ethidium bromide, SYBR Green)

-

Fluorescence microscope with analysis software

-

-

Protocol (Alkaline Version):

-

Cell Embedding: Mix a suspension of ~10,000-20,000 treated cells with 0.7% LMP agarose and pipette onto a pre-coated slide. Allow to solidify on ice.[22][24]

-

Lysis: Immerse the slides in a cold lysis solution for at least 1 hour at 4°C to dissolve cell and nuclear membranes.[22]

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.[25][26]

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.[22][24]

-

Neutralization and Staining: Wash the slides with a neutralization buffer or PBS, then stain with a fluorescent DNA dye.[22]

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Score at least 50-100 cells per sample using image analysis software to quantify parameters like % DNA in the tail or tail moment.[22]

-

Potential Signaling Pathways

Understanding the mechanism of toxicity is a critical next step. Many chromanone derivatives induce cytotoxicity by triggering apoptosis (programmed cell death).

Compounds that induce apoptosis often cause mitochondrial stress, leading to the release of cytochrome c. This triggers the activation of a cascade of enzymes called caspases, with caspase-3 and -7 being the key executioners that dismantle the cell. Assays measuring caspase-3/7 activity can be used to confirm if apoptosis is the primary mechanism of cell death.[7]

Conclusion and Future Directions

This guide provides the fundamental protocols and framework for the initial toxicity screening of this compound analogs. A tiered screening approach using the described in vitro assays allows for the efficient identification of compounds with favorable safety profiles. Analogs that demonstrate potent biological activity with low cytotoxicity and no genotoxic potential (e.g., FC-1, FC-3 from the hypothetical data) should be prioritized for further investigation.

Subsequent steps in the preclinical safety assessment should include:

-

More advanced in vitro assays (e.g., hERG channel assays for cardiotoxicity).

-

In vivo toxicity studies in rodent models to determine the Maximum Tolerated Dose (MTD) and observe systemic effects.[27][28]

-

Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. cellbiologics.com [cellbiologics.com]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ames test - Wikipedia [en.wikipedia.org]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. rndsystems.com [rndsystems.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 26. Comet Assay for DNA Damage [bio-protocol.org]

- 27. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 28. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Fluorochroman-4-one in the Synthesis of SIRT2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-fluorochroman-4-one and its derivatives as a scaffold for the synthesis of selective Sirtuin 2 (SIRT2) inhibitors. SIRT2, a member of the NAD+-dependent deacetylase family, is a significant therapeutic target due to its involvement in various cellular processes and its association with diseases like cancer and neurodegenerative disorders.[1] Chroman-4-one derivatives have been identified as a promising class of potent and selective SIRT2 inhibitors.[1][2]

This document offers detailed experimental protocols for the synthesis of these inhibitors, methodologies for evaluating their enzymatic activity, and a summary of structure-activity relationship (SAR) data. The provided information is intended to guide researchers in the development of novel SIRT2 inhibitors based on the this compound scaffold.

Data Presentation

The following tables summarize the in vitro inhibitory activity of a series of substituted chroman-4-one derivatives against SIRT1, SIRT2, and SIRT3. The data is extracted from studies by Friden-Saxin et al., which systematically investigated the structure-activity relationships of this class of compounds.[3]

Table 1: Inhibitory Activity of Substituted Chroman-4-one Derivatives against Sirtuins

| Compound | R2 | R6 | R8 | SIRT2 IC50 (µM) | % Inhibition at 200 µM (SIRT1) | % Inhibition at 200 µM (SIRT3) |

| 1a | n-pentyl | Cl | Br | 4.5 | < 10 | < 10 |

| (-)-1a | n-pentyl | Cl | Br | 1.5 | - | - |

| (+)-1a | n-pentyl | Cl | Br | 4.5 | - | - |

| 1b | n-pentyl | Br | Br | 1.5 | < 10 | < 10 |

| 1c | n-pentyl | I | I | 2.1 | < 10 | < 10 |

| 1d | n-pentyl | F | F | 24 | - | - |

| 1e | n-pentyl | H | H | > 200 | - | - |

| 1f | n-pentyl | OMe | OMe | > 200 | - | - |

| 1g | n-pentyl | NO2 | NO2 | 11 | - | - |

| 1h | n-propyl | Br | Br | 4.9 | < 10 | < 10 |

| 1i | n-butyl | Br | Br | 2.5 | < 10 | < 10 |

| 1j | n-hexyl | Br | Br | 2.9 | < 10 | < 10 |

| 1k | iso-propyl | Br | Br | 15 | - | - |

| 1l | cyclopropyl | Br | Br | 25 | - | - |

| 1m | H | Br | Br | > 200 | < 10 | 16 |

Data extracted from Friden-Saxin et al., J. Med. Chem. 2012, 55, 16, 7104–7113.[3][4] The study highlights that larger, electron-withdrawing groups at the 6- and 8-positions and an alkyl chain of three to five carbons at the 2-position are favorable for potent SIRT2 inhibition.[2][3][4][5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Alkyl-6-fluorochroman-4-ones

This protocol describes a one-step base-mediated aldol condensation for the synthesis of chroman-4-one derivatives, adapted from the work of Friden-Saxin et al.[3][5]

Materials:

-

Appropriate 2'-hydroxyacetophenone (e.g., 5'-fluoro-2'-hydroxyacetophenone)

-

Appropriate aldehyde (1.1 equivalents)

-

Diisopropylamine (DIPA) (1.1 equivalents)

-

Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

10% Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Brine

-

Magnesium sulfate (MgSO4)

-

Microwave reactor

-

Flash column chromatography system

Procedure:

-

Prepare a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol.

-

To this solution, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane.

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorogenic)

This protocol outlines a fluorogenic assay to determine the inhibitory activity of the synthesized compounds against SIRT2.[1]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Developer solution (containing a protease)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compounds dissolved in DMSO

-

Control inhibitor (e.g., Suramin)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Reaction:

-

In a 96-well black microplate, add the assay buffer, the fluorogenic peptide substrate, and the test compound at various concentrations.

-

Add the recombinant human SIRT2 enzyme to all wells except for the background control wells.

-

Initiate the enzymatic reaction by adding NAD+ solution to each well.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Development: Add the developer solution to each well.

-

Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells without the enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[1]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in the synthesis of SIRT2 inhibitors.

Caption: SIRT2 signaling pathway and the mechanism of its inhibition.

Caption: Experimental workflow for the synthesis of chroman-4-one derivatives.

Caption: Structure-Activity Relationship (SAR) for SIRT2 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Synthesis of 6-Fluorochroman-4-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 6-fluorochroman-4-one derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile scaffold, which is amenable to further functionalization. The introduction of a fluorine atom can enhance a molecule's lipophilicity and metabolic stability, making these derivatives valuable precursors for developing novel therapeutics, particularly in areas such as cancer and neurological disorders.[1] Derivatives of chroman-4-one have shown potential as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[1][2]

Synthetic Strategies

Several synthetic routes have been established for the preparation of chroman-4-one cores, which can be adapted for their 6-fluoro analogues. The primary methods include the intramolecular cyclization of fluorinated precursors. Two prominent strategies are highlighted below.

Strategy 1: From p-Fluorophenol

One common approach begins with p-fluorophenol, which undergoes a series of reactions including addition, cyclization, and hydrogenation to form a key intermediate, 6-fluorochroman-2-carboxylic acid.[1][3] Obtaining the target this compound from this intermediate requires a subsequent decarboxylation step.[1]

Strategy 2: Microwave-Assisted Intramolecular Oxa-Michael Addition

A more direct and efficient method involves a one-pot reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[2] This microwave-assisted approach proceeds via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition to yield the 2-substituted chroman-4-one derivative directly.[2] This method is particularly useful for generating a library of derivatives with various substitutions at the 2-position.

Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-6-fluorochroman-4-one via Microwave-Assisted Intramolecular Oxa-Michael Addition

This protocol is adapted from a general procedure for the synthesis of substituted chroman-4-ones and is applicable for the synthesis of 6-fluoro derivatives by starting with 2'-hydroxy-5'-fluoroacetophenone.[2]

Materials:

-

2'-Hydroxy-5'-fluoroacetophenone

-

Appropriate aldehyde (e.g., hexanal for 2-pentyl-6-fluorochroman-4-one)

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a microwave vial, prepare a 0.4 M solution of 2'-hydroxy-5'-fluoroacetophenone in ethanol.

-

To this solution, add the appropriate aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Seal the vial and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-alkyl-6-fluorochroman-4-one.[2]

Protocol 2: Synthesis of this compound via Decarboxylation of 6-Fluorochroman-2-carboxylic Acid

This protocol describes the final step to obtain the parent this compound from an advanced intermediate, which can be synthesized from p-fluorophenol.[1][3]

Materials:

-

6-Fluorochroman-2-carboxylic acid

-

Copper-based catalyst (optional)

-

Quinoline (optional, as solvent)

Procedure:

-

Thermal Decarboxylation: Heat 6-fluorochroman-2-carboxylic acid at 150–200 °C under vacuum. The removal of CO₂ should be monitored (e.g., by TLC or LC-MS) until the reaction is complete.[1]

-

Catalytic Decarboxylation: For systems where thermal decarboxylation is challenging, a copper-based catalyst in a high-boiling solvent like quinoline can be employed. Heat the mixture at 200–250 °C. The reaction progress should be monitored, and the product isolated by standard workup procedures.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of chroman-4-one derivatives based on the microwave-assisted protocol. Yields are dependent on the specific aldehyde and acetophenone used.[2]

| Starting Acetophenone | Aldehyde | Product | Yield (%) |

| 2'-Hydroxyacetophenone | Hexanal | 2-Pentylchroman-4-one | 88% |

| 2'-Hydroxy-5'-bromoacetophenone | Hexanal | 6-Bromo-2-pentylchroman-4-one | 72% |

| 2'-Hydroxy-3',5'-dibromoacetophenone | Hexanal | 6,8-Dibromo-2-pentylchroman-4-one | 81% |

Note: The yields presented are for analogous non-fluorinated and brominated compounds from a representative study and serve as an estimation for the synthesis of 6-fluoro derivatives.[2]

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

Caption: Workflow for the microwave-assisted synthesis of 2-alkyl-6-fluorochroman-4-one derivatives.

Logical Relationship: Role as SIRT2 Inhibitors